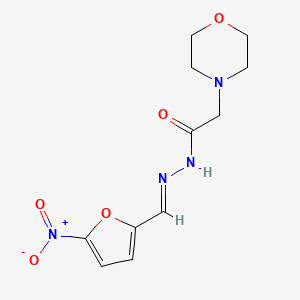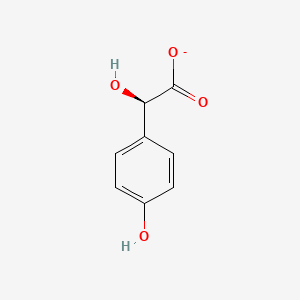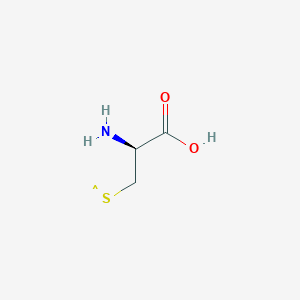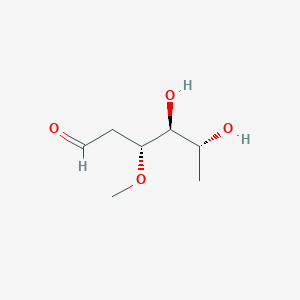
2-Nonene-4,6,8-triynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nonene-4,6,8-triynal is an enynal that is nonenal with a double bond at position 2 and triple bonds at positions 4, 6, and 8. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Lipid Peroxidation and Cytotoxicity
2-Nonene-4,6,8-triynal, also referenced as 4-hydroxy-2-nonenal (HNE), is primarily recognized as a product of lipid peroxidation. Its formation involves several radical-dependent oxidative routes and is noted for its reactivity and cytotoxicity. HNE's interaction with redox-sensitive cell signaling proteins plays a role in modulating their activities under physiological and disease conditions (Spickett, 2013).
Analytical Chemistry and Characterization
4-Hydroxy-2-nonenal has been synthesized and characterized for analytical purposes. Efforts in analytical chemistry have focused on improving the sensitivity of detecting HNE derivatives, particularly using techniques such as gas chromatography with electron capture detector (GC-ECD). The reaction of HNE with certain agents has been studied to facilitate its detection and analysis, highlighting its importance in biochemical research (Santaniello et al., 2007).
Cellular Effects and DNA Damage
HNE is also studied for its effects at the cellular level, particularly its role in inducing DNA damage. It binds to proteins to form adducts and is considered an electrophile, impacting cells and tissues in various ways. For instance, its interaction with deoxyguanosine in DNA has been observed in conditions like oxidative stress, contributing to our understanding of its role in diseases and biological processes (Chung et al., 2000).
Role in Food Chemistry
Interestingly, HNE's presence has been explored in the context of food chemistry, particularly in pork products. Its concentration in food items is a subject of interest due to its toxic effects on mammalian cells at levels higher than physiological ones. Analytical methods have been developed for its detection and quantification in food items, reflecting its significance beyond just biological systems (Zanardi et al., 2002).
Signaling and Cell Function
HNE is also recognized for its role in signaling and impacting cell functions. It is an aldehydic end product of lipid peroxidation and has been implicated in various biological events like chemotaxis, signal transduction, gene expression, and cell proliferation and differentiation. Understanding the interactions of HNE with biological molecules contributes to our knowledge of cellular signaling pathways and their implications in health and disease (Dianzani et al., 1999).
Eigenschaften
Produktname |
2-Nonene-4,6,8-triynal |
|---|---|
Molekularformel |
C9H4O |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
(E)-non-2-en-4,6,8-triynal |
InChI |
InChI=1S/C9H4O/c1-2-3-4-5-6-7-8-9-10/h1,7-9H/b8-7+ |
InChI-Schlüssel |
YZDIZAOHDWYDBH-BQYQJAHWSA-N |
Isomerische SMILES |
C#CC#CC#C/C=C/C=O |
SMILES |
C#CC#CC#CC=CC=O |
Kanonische SMILES |
C#CC#CC#CC=CC=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1233472.png)




